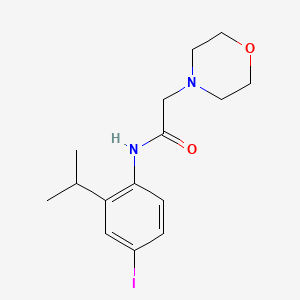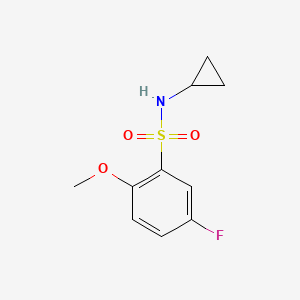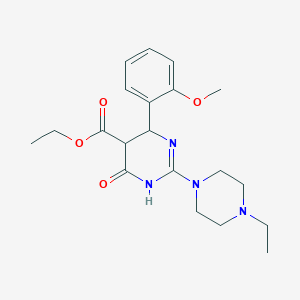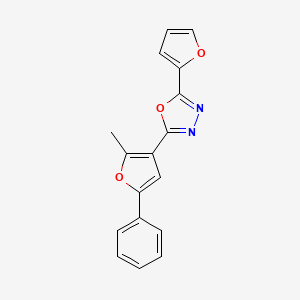
N-(4-iodo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide
Descripción general
Descripción
N-(4-iodo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide, also known as GW 501516, is a synthetic drug that was originally developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs), which are designed to selectively target certain tissues in the body while minimizing side effects.
Mecanismo De Acción
N-(4-iodo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta), a transcription factor that regulates the expression of genes involved in lipid metabolism and energy expenditure. This activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to improved metabolic function and increased endurance.
Biochemical and Physiological Effects:
N-(4-iodo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 501516 has been shown to have a number of biochemical and physiological effects in animal and human studies. These include increased fatty acid oxidation, improved glucose uptake, increased mitochondrial biogenesis, and reduced inflammation. In addition, it has been shown to increase endurance and improve exercise performance in both animal and human studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-iodo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 501516 is its selectivity for PPAR-delta, which minimizes off-target effects and reduces the risk of side effects. In addition, it has been shown to have a favorable safety profile in preclinical and clinical studies. However, one limitation of N-(4-iodo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 501516 is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research on N-(4-iodo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 501516. These include:
1. Further studies on the mechanism of action and downstream effects of PPAR-delta activation.
2. Development of more potent and selective PPAR-delta agonists.
3. Investigation of the potential therapeutic applications of N-(4-iodo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 501516 in metabolic and cardiovascular diseases.
4. Studies on the long-term safety and efficacy of N-(4-iodo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 501516 in humans.
5. Exploration of the potential use of N-(4-iodo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 501516 as a performance-enhancing drug in athletes.
In conclusion, N-(4-iodo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 501516 is a synthetic drug with potential therapeutic applications in metabolic and cardiovascular diseases. It works by activating the PPAR-delta pathway, leading to improved metabolic function and increased endurance. While it has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(4-iodo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 501516 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been shown to increase endurance and improve exercise performance in both animal and human studies.
Propiedades
IUPAC Name |
N-(4-iodo-2-propan-2-ylphenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2/c1-11(2)13-9-12(16)3-4-14(13)17-15(19)10-18-5-7-20-8-6-18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBDUPVEPKXWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-({[2-(3-methoxyphenyl)ethyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4439831.png)
![1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline](/img/structure/B4439841.png)



![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4439880.png)
![N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439891.png)
![3-amino-N-(3,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439899.png)
![methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B4439903.png)

![6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4439931.png)

![4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylquinoline](/img/structure/B4439945.png)
![methyl 4-(6-acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B4439950.png)